N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
説明
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(3-Fluorophenyl)triazolo[1,5-a]quinazolin-5-amine (Molecular Formula: C28H29FN5O2; Molecular Weight: 467.6 g/mol) is a triazoloquinazoline derivative featuring a 3-fluorophenyl substituent at position 3 and a 3,4-diethoxyphenethyl chain at position 3. Its structural complexity arises from the triazolo[1,5-a]quinazoline core, which is substituted with electron-rich (ethoxy) and electron-deficient (fluoro) aryl groups.
特性
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN5O2/c1-3-34-23-13-12-18(16-24(23)35-4-2)14-15-29-26-21-10-5-6-11-22(21)33-27(30-26)25(31-32-33)19-8-7-9-20(28)17-19/h5-13,16-17H,3-4,14-15H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZJROJQRHYCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine is a complex organic compound belonging to the triazoloquinazoline class. Its unique structure incorporates both triazole and quinazoline moieties, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The precise mechanisms are still under investigation but are believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
- Receptor Modulation : Interaction with receptors can alter signaling pathways critical for cellular responses.
Anticancer Properties
Studies have indicated that triazoloquinazolines possess significant anticancer properties. Research has shown that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, suggesting that the triazoloquinazoline scaffold is crucial for anticancer activity .
Antimicrobial Activity
The antimicrobial potential of N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine has been explored in various studies. The compound exhibited moderate activity against bacterial strains and fungi. For example, structure-activity relationship (SAR) studies highlighted that modifications on the phenyl rings could enhance antimicrobial efficacy .
Antiviral Activity
Recent investigations have suggested that triazoloquinazolines may also exhibit antiviral properties. Compounds similar to N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine have shown promising results against viral infections by inhibiting viral replication mechanisms .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of related triazoloquinazolines; found significant cytotoxicity against breast cancer cell lines. |
| Study 2 | Evaluated antimicrobial properties; demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. |
| Study 3 | Explored antiviral activity; showed inhibition of viral replication in vitro at concentrations of 0.1 to 1 µM. |
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazoloquinazoline derivatives, including N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells by modulating key signaling pathways related to cell survival and death mechanisms .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It acts as an inhibitor of tumor necrosis factor-alpha (TNFα), which is crucial in mediating inflammatory responses. In silico studies suggest that it binds effectively to TNFα and its receptor complexes, indicating its potential as a therapeutic agent for inflammatory diseases .
Antiviral Activity
Triazoloquinazoline derivatives have shown promise as antiviral agents. The compound may inhibit viral replication through mechanisms that involve interference with viral RNA synthesis or protein translation. Preliminary studies suggest that it could be effective against several viruses, warranting further investigation into its antiviral properties .
Neuropharmacology
There is emerging evidence supporting the role of this compound in neuropharmacology. Its structural features suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression and anxiety. The ability to modulate neurotransmitter release or receptor activity makes it a candidate for further research in this area .
Case Studies and Research Findings
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazoloquinazoline Core
Ethoxy vs. Methoxy Substituents
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-Methylphenyl)triazolo[1,5-a]quinazolin-5-amine (): Molecular Formula: C26H25N5O2 (MW: 439.5 g/mol). Key Difference: Methoxy groups replace ethoxy on the phenethyl chain, and a 3-methylphenyl group replaces the 3-fluorophenyl. The methyl group introduces steric bulk without the electronic effects of fluorine .
Fluorophenyl vs. Methylphenyl Substituents
- N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-Methylphenyl)triazolo[1,5-a]quinazolin-5-amine ():
- Molecular Formula: C28H30N5O2 (MW: 467.2 g/mol).
- Key Difference: A 4-methylphenyl group replaces the 3-fluorophenyl.
- Significance: The methyl group is electron-donating, contrasting with the electron-withdrawing fluorine. This may influence binding to hydrophobic pockets or alter metabolic stability .
Fluorophenyl vs. Chlorophenethyl Derivatives
Sulfonyl-Substituted Analogs
- 3-(Benzenesulfonyl)-N-(4-Ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine (): Molecular Formula: C23H19N5O3S (MW: 453.5 g/mol). Key Difference: A sulfonyl group replaces the 3-fluorophenyl, and the ethyl chain is absent.
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-Methoxy-5-Methylphenyl)triazolo[1,5-a]quinazolin-5-amine ():
Triazolopyrimidine Core Analogs
- N-(4-Chlorophenethyl)-5-(Pyridin-2-yl)-triazolo[1,5-a]pyrimidin-7-amine (): Molecular Formula: C19H16ClN7 (MW: 385.8 g/mol). Key Difference: Pyrimidine core instead of quinazoline, with pyridinyl and chlorophenethyl groups.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound (C680-0569) | 467.6 | ~6.1* | 6 | 9 |
| Methoxy Analog () | 439.5 | ~5.3 | 5 | 8 |
| Sulfonyl Derivative () | 453.5 | ~4.8 | 7 | 6 |
*Estimated based on ’s XLogP3 of 6.1 for a related compound.
- Ethoxy groups contribute to this lipophilicity compared to methoxy or sulfonyl analogs .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of triazoloquinazoline derivatives like N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : Synthesis optimization involves stepwise modifications of reaction conditions. For example, in similar triazoloquinazoline syntheses, ethanol is used as a solvent, with amine reactants added in 1:1 molar ratios and heated at 60–100°C for 3–72 hours. Reaction progress is monitored via TLC (e.g., EtOAc/light petroleum mixtures), followed by column chromatography with gradient elution for purification . Key variables include amine reactivity, temperature, and solvent polarity.
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR) is essential for confirming substituent positions and regiochemistry. For instance, aromatic protons in similar compounds show distinct splitting patterns (e.g., doublets at δ 7.05–7.53 ppm for phenyl groups). Infrared spectroscopy (IR) identifies functional groups (e.g., N–H stretches at ~3470 cm⁻¹). X-ray crystallography resolves planar conformations of fused triazoloquinazoline systems, with dihedral angles (e.g., 59.3° for phenoxy substituents) providing insights into steric effects .
Advanced Research Questions
Q. How can computational modeling resolve structure-activity relationships (SAR) for triazoloquinazoline derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron distribution in the triazoloquinazoline core, correlating substituent effects (e.g., 3-fluorophenyl electron-withdrawing groups) with binding affinities. Molecular docking simulations against target enzymes (e.g., kinases) identify key interactions, such as hydrogen bonds between the triazole nitrogen and catalytic residues. Machine learning models trained on bioactivity datasets can prioritize derivatives for synthesis .
Q. How should researchers address contradictory biological activity data across in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from differences in bioavailability or metabolic stability. To resolve this:
- Perform parallel assays: Compare enzyme inhibition (e.g., IC₅₀ in kinase assays) with cellular viability (MTT assays).
- Use pharmacokinetic profiling: Assess plasma stability and membrane permeability (e.g., Caco-2 models).
- Validate in zebrafish or murine models to correlate in vitro potency with systemic effects .
Q. What experimental strategies elucidate the reaction mechanisms of triazoloquinazoline derivatives in biological systems?
- Methodological Answer : Kinetic isotope effect (KIE) studies using deuterated analogs distinguish between rate-limiting steps (e.g., hydrogen abstraction vs. electron transfer). Stopped-flow spectroscopy monitors rapid intermediates in oxidation reactions (e.g., with H₂O₂). Competitive inhibition assays with substrate analogs quantify binding constants (Kᵢ) to confirm competitive vs. allosteric modes of action .
Q. How can researchers design toxicity profiling workflows for early-stage triazoloquinazoline candidates?
- Methodological Answer : Combine in silico and in vitro methods:
- In silico : Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity risks from ethoxy or fluorophenyl groups.
- In vitro : Perform Ames tests for mutagenicity and hERG inhibition assays for cardiotoxicity.
- In vivo : Zebrafish embryo assays (e.g., LC₅₀ and teratogenicity) provide rapid toxicity data before rodent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
